molecular formula C12H4Br8N2O B13409493 4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine

4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine

Cat. No.: B13409493
M. Wt: 831.4 g/mol
InChI Key: FRNQBIOEFIVZQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine typically involves the bromination of 4,4’-oxybis-Benzenamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of polybrominated diphenyl ethers.

    Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Widely used as a flame retardant in consumer products to enhance fire safety.

Mechanism of Action

The mechanism of action of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H4Br8N2O

Molecular Weight

831.4 g/mol

IUPAC Name

4-(4-amino-2,3,5,6-tetrabromophenoxy)-2,3,5,6-tetrabromoaniline

InChI

InChI=1S/C12H4Br8N2O/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2

InChI Key

FRNQBIOEFIVZQG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)N)Br)Br)Br)Br)N

Origin of Product

United States

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